N,N-Diethyl-2,3-dimethylbenzamide
Overview
Description
N,N-Diethyl-2,3-dimethylbenzamide is a synthetic organic compound with a molecular weight of 205.3 . It is commonly used as an ingredient in insect repellants .
Synthesis Analysis
The synthesis of N,N-Diethyl-2,3-dimethylbenzamide involves the use of copper-based metal-organic frameworks to promote oxidative couplings, which has allowed the synthesis of amides in a very effective manner . The procedure has been successfully applied to the unique preparation of N,N-Diethyl-2,3-dimethylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .Molecular Structure Analysis
The molecular formula of N,N-Diethyl-2,3-dimethylbenzamide is C13H19NO . The InChI code is 1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3 .Chemical Reactions Analysis
N,N-Dimethylbenzamide is a hydrotropic agent and its ability to solubilize drugs with low aqueous solubility has been investigated . It reacts with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone in good yields .Physical And Chemical Properties Analysis
N,N-Diethyl-2,3-dimethylbenzamide is a liquid at 20 degrees Celsius . . The refractive index is 1.52 .Scientific Research Applications
Synthesis and Chemical Reactions
DEET, known for its role as an insect repellent, has been a subject of study for its synthesis and chemical properties. In one study, a dimethyl formamide-catalyzed synthesis of DEET from toluic acid and oxalyl chloride is presented, highlighting a method for its production in an educational setting (Habeck, Diop, & Dickman, 2010). Another study focuses on the chemistry of N,N-Dimethylbenzamide and its reactions, providing insights into the synthesis of related compounds and their potential applications (Hanessian & Moralioglu, 1972).
Biological Interactions
Research on DEET has also explored its interactions with biological systems. For instance, its inhibitory effects on cholinesterase activity in both insect and mammalian nervous systems were investigated, demonstrating its potential impact beyond being a mere repellent (Corbel et al., 2009). This highlights the importance of considering DEET's mechanism of action and potential implications for human health and safety.
Molecular Imaging and Diagnosis
Although not directly related to N,N-Diethyl-2,3-dimethylbenzamide, studies involving related compounds have contributed to advancements in molecular imaging and diagnosis. For example, compounds structurally similar to DEET have been used in developing imaging agents for diseases such as Alzheimer's (Shoghi-Jadid et al., 2002). This demonstrates the broader applicability of research on chemical compounds in medical sciences.
Environmental and Health Safety
Investigations into the effects of DEET and related compounds on environmental and health safety are crucial. For example, the metabolism and toxicity of certain benzamides in liver cells have been studied to understand their carcinogenic potential and the role of specific enzymes in their metabolism (Moore et al., 1987). These studies contribute to our understanding of the safety and environmental impact of chemical compounds, including insect repellents like DEET.
Safety And Hazards
Future Directions
N,N-Diethyl-2,3-dimethylbenzamide has been shown to serve as a metal–organic framework synthesis solvent with phase-directing capabilities . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations . This suggests that N,N-Diethyl-2,3-dimethylbenzamide could play a significant role in the future of insect repellent formulations and metal-organic framework synthesis .
properties
IUPAC Name |
N,N-diethyl-2,3-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVYLWURFNYXTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575907 | |
Record name | N,N-Diethyl-2,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2,3-dimethylbenzamide | |
CAS RN |
57806-76-5 | |
Record name | N,N-Diethyl-2,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.